5'-Isobromocriptine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

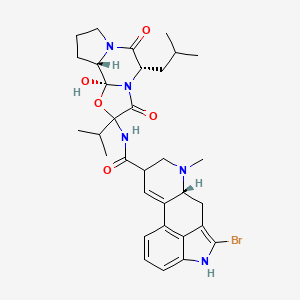

Molecular Formula |

C32H40BrN5O5 |

|---|---|

Molecular Weight |

654.6 g/mol |

IUPAC Name |

(6aR)-5-bromo-N-[(1S,2S,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18?,23-,24+,25+,31?,32+/m1/s1 |

InChI Key |

OZVBMTJYIDMWIL-WQUQBEPMSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Characterization of Bromocriptine Isomers: A Technical Overview

For researchers, scientists, and drug development professionals, the synthesis and characterization of ergot alkaloid derivatives such as bromocriptine and its isomers are of significant interest due to their potent dopaminergic activities. This technical guide provides a comprehensive overview of the available scientific information on the synthesis, characterization, and signaling pathways of bromocriptine, with a focus on the challenges in identifying specific isomers like the putative "5'-Isobromocriptine."

I. Synthesis of Bromocriptine: A Semisynthetic Approach

Bromocriptine, chemically known as 2-bromo-α-ergocryptine, is a semisynthetic derivative of the natural ergot alkaloid α-ergocryptine. The primary synthetic route involves the bromination of the indole nucleus of the ergoline scaffold.

Experimental Protocol: General Bromination of α-Ergocryptine

The following protocol is a generalized procedure based on patent literature and may require optimization for specific laboratory conditions and desired isomeric purity.

Materials:

-

α-Ergocryptine

-

N-Bromosuccinimide (NBS) or Dimethyl sulfoxide (DMSO) and Hydrogen Bromide (HBr)

-

Anhydrous, inert solvent (e.g., Dichloromethane, Acetonitrile)

-

Purification reagents (e.g., Silica gel for chromatography, recrystallization solvents)

Procedure:

-

Dissolve α-ergocryptine in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to a suitable temperature (e.g., 0°C to -10°C) to control the reaction rate and minimize side products.

-

Slowly add the brominating agent (e.g., a solution of NBS in the reaction solvent or a pre-formed DMSO-HBr complex). The stoichiometry of the brominating agent is critical and should be carefully controlled.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate).

-

Perform an aqueous workup to remove inorganic byproducts and unreacted reagents.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system to isolate the desired bromocriptine isomer.

Note: The specific reaction conditions, including solvent, temperature, reaction time, and purification method, will significantly influence the yield and isomeric ratio of the final product. The synthesis of a specific isomer, such as a hypothetical "this compound," would likely require a stereoselective synthesis strategy or a sophisticated separation technique to isolate it from other isomers.

II. Characterization of Bromocriptine and its Isomers

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of bromocriptine and for separating its various isomers and impurities.

Table 1: Representative HPLC Parameters for Bromocriptine Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV detector at a wavelength of approximately 300 nm |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For bromocriptine (C₃₂H₄₀BrN₅O₅), the expected monoisotopic mass is approximately 653.22 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure and stereochemistry of bromocriptine isomers. While specific NMR data for "this compound" is not available, analysis of the chemical shifts and coupling constants of the protons and carbons in the ergoline ring system and the peptide moiety would be crucial for its structural assignment.

III. Signaling Pathways of Bromocriptine

Bromocriptine and its isomers exert their pharmacological effects primarily through their interaction with dopamine receptors, particularly the D2 subtype.

Dopamine D2 Receptor Signaling Pathway

Bromocriptine acts as an agonist at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). Activation of D2 receptors initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector proteins. This signaling pathway is crucial for the therapeutic effects of bromocriptine in conditions such as Parkinson's disease and hyperprolactinemia.

An In-depth Technical Guide on the Mechanism of Action of Bromocriptine

Disclaimer: This guide provides a detailed overview of the mechanism of action of Bromocriptine . Initial searches for "5'-Isobromocriptine" did not yield specific information, suggesting a possible typographical error. Given the similarity in names and the extensive research available on Bromocriptine, this document focuses on the latter compound.

Introduction

Bromocriptine is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity.[1] It is clinically utilized in the management of hyperprolactinemia-associated dysfunctions, Parkinson's disease, and acromegaly.[1] This technical guide delineates the core mechanism of action of Bromocriptine, presenting quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and relevant experimental workflows.

Primary Mechanism of Action

Bromocriptine's primary mechanism of action is its function as a potent agonist at the dopamine D2 receptors.[2] It also exhibits partial antagonist activity at dopamine D1 receptors.[2] The dopaminergic system is broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] Bromocriptine's therapeutic effects are predominantly mediated through its interaction with the D2-like family of receptors.[1]

Stimulation of the D2 receptors by Bromocriptine initiates a cascade of intracellular events, the most prominent of which is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and subsequently influences downstream cellular processes, including hormone secretion and neurotransmission.[3]

In the context of hyperprolactinemia, Bromocriptine's agonism at D2 receptors on pituitary lactotrophs inhibits the synthesis and secretion of prolactin.[2] In Parkinson's disease, it stimulates postsynaptic D2 receptors in the striatum, compensating for the deficiency in endogenous dopamine.[2]

Beyond its primary action on dopamine receptors, Bromocriptine also interacts with various serotonin (5-HT) and adrenergic receptors, albeit with different affinities.[1] This broader receptor profile may contribute to its overall therapeutic effects and side-effect profile.

Quantitative Data: Receptor Binding Affinities

The binding affinity of Bromocriptine for various neurotransmitter receptors has been quantified in numerous studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for Bromocriptine at human dopamine and serotonin receptors.

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D1 | ~440 |

| D2 | ~8 |

| D3 | ~5 |

| D4 | ~290 |

| D5 | ~450 |

| Serotonin Receptors | |

| 5-HT1A | Agonist activity reported |

| 5-HT1B | Agonist activity reported |

| 5-HT1D | Agonist activity reported |

| 5-HT2A | Agonist activity reported |

| 5-HT2B | Partial agonist activity reported |

| 5-HT2C | Agonist activity reported |

Note: The Ki values are approximate and can vary depending on the experimental conditions. Data for serotonin receptors often describes functional activity rather than providing specific Ki values.

Signaling Pathway

The canonical signaling pathway initiated by Bromocriptine's binding to the dopamine D2 receptor is the inhibition of adenylyl cyclase. This G-protein coupled receptor (GPCR) is coupled to an inhibitory G-protein (Gi/o).

Experimental Protocols

The mechanism of action of Bromocriptine has been elucidated through various in vitro and in vivo experiments. Below are detailed methodologies for two key types of assays used to characterize its interaction with the D2 receptor.

This assay is used to determine the binding affinity (Ki) of Bromocriptine for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

a. Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist.

-

Unlabeled competitor: Bromocriptine.

-

Non-specific binding control: A high concentration of a potent D2 antagonist (e.g., Haloperidol or Butaclamol).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

b. Procedure:

-

Reaction Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of Bromocriptine.

-

Total and Non-specific Binding: For total binding wells, no unlabeled competitor is added. For non-specific binding wells, a saturating concentration of a potent D2 antagonist is added.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Bromocriptine concentration. The IC50 value (the concentration of Bromocriptine that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional consequence of Bromocriptine binding to the D2 receptor, specifically its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

a. Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Bromocriptine.

-

cAMP assay kit (e.g., based on HTRF, ELISA, or AlphaScreen technology).

-

Multi-well plates suitable for the chosen assay technology.

b. Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells into multi-well plates and grow them to the desired confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Bromocriptine for a specific period.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels. This stimulation is performed in the continued presence of Bromocriptine.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the Bromocriptine concentration. The resulting dose-response curve will show a decrease in cAMP levels with increasing concentrations of Bromocriptine. The EC50 value (the concentration of Bromocriptine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) can be determined from this curve.

Conclusion

Bromocriptine's mechanism of action is primarily centered on its potent agonism at dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This action underlies its therapeutic efficacy in a range of clinical conditions. Its interaction with other receptor systems further contributes to its pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working with this important therapeutic agent.

References

An In-depth Technical Guide on the Dopamine Receptor Binding Affinity of Bromocriptine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the dopamine receptor agonist, bromocriptine. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and diagrams of associated signaling pathways and experimental workflows.

A note on nomenclature: This document refers to bromocriptine. The user query specified "5'-Isobromocriptine," which may refer to a specific isomer. However, the available scientific literature and pharmacological data predominantly refer to "bromocriptine." The data herein pertains to the widely studied compound, bromocriptine mesylate.

Introduction to Bromocriptine and Dopamine Receptors

Bromocriptine is a semisynthetic ergot alkaloid derivative that is well-established as a potent dopamine receptor agonist.[1] It is used therapeutically in the management of conditions such as Parkinson's disease, hyperprolactinemia, and acromegaly.[1][2] Its mechanism of action is primarily through the stimulation of dopamine D2 receptors in the central nervous system.[2]

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to many neurological processes, including motor control, motivation, reward, and cognitive function.[3][4] These receptors are classified into two main families based on their structure and signaling mechanisms: D1-like and D2-like receptors.[5]

-

D1-like Family (D1 and D5 receptors): These receptors typically couple to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[]

-

D2-like Family (D2, D3, and D4 receptors): These receptors primarily couple to the Gαi/o G-protein, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[]

Bromocriptine's therapeutic effects and side-effect profile are directly related to its binding affinity and selectivity for these different dopamine receptor subtypes.

Dopamine Receptor Signaling Pathways

The differential coupling of dopamine receptor families to distinct G-proteins initiates divergent downstream signaling cascades. The D1-like pathway is generally excitatory, while the D2-like pathway is inhibitory. Understanding these pathways is crucial for contextualizing the effects of agonists like bromocriptine.

Quantitative Binding Affinity of Bromocriptine

The binding affinity of a ligand for a receptor is quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data presented below summarizes the Ki values of bromocriptine for the five human dopamine receptor subtypes.

| Receptor Subtype | Family | Ki (nM) |

| D1 | D1-like | ~440 |

| D2 | D2-like | ~8 |

| D3 | D2-like | ~5 |

| D4 | D2-like | ~290 |

| D5 | D1-like | ~450 |

| Table 1: Bromocriptine Binding Affinity (Ki) at Human Dopamine Receptors. Data sourced from Abcam product datasheet.[7] |

As the data indicates, bromocriptine displays a significantly higher affinity for the D2-like receptor family, with the highest affinity observed for the D3 and D2 subtypes.[7] This selectivity profile underpins its potent action as a D2-like agonist and its use in treating disorders related to the dopaminergic system.[7]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity constants (Ki) is typically achieved through competitive radioligand binding assays. This technique measures the ability of a non-radioactive test compound (the 'competitor', e.g., bromocriptine) to displace a radioactive ligand ('radioligand') that has a known high affinity for the target receptor.

The process involves preparing receptor-containing membranes, incubating them with a fixed concentration of radioligand and varying concentrations of the competitor compound, separating bound from unbound radioligand, and quantifying the radioactivity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]

5'-Isobromocriptine: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5'-Isobromocriptine, a brominated derivative of the ergot alkaloid. Due to the limited publicly available data for this compound, this document leverages extensive information on its parent compound, bromocriptine, and its commonly used salt, bromocriptine mesylate, as a surrogate to infer its physicochemical properties. The structural similarity between these compounds allows for a scientifically grounded estimation of the solubility and stability profile of this compound, providing a valuable resource for its handling, formulation, and analytical development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on the data available for bromocriptine mesylate, the following provides an expected solubility profile for this compound in various solvents.

Solubility in Organic Solvents

This compound is anticipated to exhibit good solubility in polar organic solvents. This is crucial for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Solubility of Bromocriptine Mesylate | Reference |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (133.2 mM) | [1] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2][3] |

| Ethanol | ~5 mg/mL | [2][3] |

| Methanol | Freely soluble | [4][5] |

Aqueous Solubility

The aqueous solubility of bromocriptine mesylate is known to be low and pH-dependent, a characteristic likely shared by this compound.[5] It is practically insoluble in water.[4][5] For aqueous applications, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2][3]

| Aqueous Medium | Solubility of Bromocriptine Mesylate | Reference |

| Water | Practically insoluble | [4][5] |

| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [2] |

The increased solubility in acidic media is attributed to the basic nature of the bromocriptine molecule, which becomes protonated at lower pH values.[5]

Stability Profile

Understanding the stability of this compound is essential for ensuring its quality, efficacy, and safety throughout its shelf life. The stability of bromocriptine is influenced by temperature, light, and pH.

Solid-State Stability

As a crystalline solid, bromocriptine mesylate is relatively stable when stored under appropriate conditions.

| Condition | Stability of Bromocriptine Mesylate | Reference |

| Storage at -20°C | ≥ 4 years | [3] |

| Storage at 25°C ± 2°C / 60% ± 5% RH | Stable for extended periods with proper packaging | [6] |

Solution Stability

The stability of bromocriptine in solution is a critical consideration for experimental work and liquid formulations. Aqueous solutions are particularly susceptible to degradation and it is recommended not to store them for more than one day.[2][3]

Degradation Pathways

Bromocriptine is known to be sensitive to light and alkaline conditions.[4][7] The primary degradation product is its epimer at the C-8 position, bromocriptinine.[4] Exposure to light can lead to photodegradation, and alkaline hydrolysis can also occur.[7]

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the specific solubility and stability profile of this compound.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

References

- 1. selleckchem.com [selleckchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. JP2021500357A - Improved bromocriptine formulation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Bromocriptine

A Note on 5'-Isobromocriptine: Extensive literature searches did not yield specific pharmacokinetic or metabolic data for a compound named "this compound." It is presumed that this may be a typographical error or a reference to a specific, less common salt or isomer of bromocriptine. This document, therefore, focuses on the well-characterized pharmacokinetics and metabolism of bromocriptine.

Introduction

Bromocriptine is a semi-synthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist. It is utilized in the management of a variety of conditions, including hyperprolactinemia, acromegaly, Parkinson's disease, and type 2 diabetes mellitus. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for its safe and effective clinical use. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion of bromocriptine, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of bromocriptine is characterized by rapid but incomplete absorption, high plasma protein binding, extensive first-pass metabolism, and elimination primarily through the biliary route.

Absorption

Following oral administration, bromocriptine is rapidly absorbed from the gastrointestinal tract. However, due to significant first-pass metabolism, the absolute bioavailability is relatively low.

Table 1: Pharmacokinetic Parameters of Bromocriptine Following a Single Oral Dose in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1 - 3 hours | [1][2] |

| Cmax (Peak Plasma Concentration) | 465 ± 226 pg/mL (after a 5 mg dose) | [1] |

| Elimination Half-life (t½) | Approximately 3 - 4.85 hours | [1] |

| Protein Binding | 90 - 96% (primarily to albumin) | [3] |

| Volume of Distribution (Vd) | Approximately 61 L | [4] |

Distribution

Bromocriptine is highly bound to plasma proteins, predominantly albumin, with a binding percentage ranging from 90% to 96%.[3] This extensive binding limits the concentration of free drug available to exert its pharmacological effects. The volume of distribution is approximately 61 L, indicating that the drug is distributed into the tissues.[4]

Metabolism

Bromocriptine undergoes extensive first-pass metabolism in the liver. The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[3] The main metabolic pathways include:

-

Hydrolysis of the amide bond: This cleavage results in the formation of lysergic acid and a peptide moiety.

-

Hydroxylation of the proline ring: This is another major metabolic transformation.

The resulting metabolites are largely considered to be inactive.

Excretion

The primary route of excretion for bromocriptine and its metabolites is via the bile into the feces. A smaller portion is excreted in the urine.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of bromocriptine in human plasma, a critical procedure in pharmacokinetic studies.

Quantification of Bromocriptine in Human Plasma by LC-MS/MS

Objective: To determine the concentration of bromocriptine in human plasma samples.

Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed.

Sample Preparation:

-

Solid Phase Extraction (SPE): A 1 mL aliquot of human plasma is subjected to SPE.

-

Cartridge: Oasis MCX cartridges are typically used for extraction.

-

Elution: The analyte is eluted from the cartridge.

-

Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent.

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., Symmetry C18, 2.1 mm x 100 mm, 3.5 µm).[5]

-

Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 25:75:0.1, v/v/v).[5]

-

Flow Rate: 250 µL/min.[5]

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for bromocriptine and an internal standard are monitored for quantification.

Validation Parameters:

-

Linearity: The method should be linear over a defined concentration range (e.g., 2-500 pg/mL).[5]

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision (e.g., 2 pg/mL).[5]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of plasma components on the ionization of the analyte.

Visualizations

Bromocriptine Pharmacokinetic Pathway

Caption: Overview of Bromocriptine Pharmacokinetics.

Experimental Workflow for Bromocriptine Quantification

Caption: Workflow for Bromocriptine Quantification.

Bromocriptine Metabolism by CYP3A4

Caption: Bromocriptine Metabolism via CYP3A4.

Conclusion

Bromocriptine exhibits a complex pharmacokinetic profile dominated by extensive first-pass metabolism, which significantly influences its bioavailability. The primary metabolic pathway is mediated by CYP3A4, leading to the formation of inactive metabolites that are predominantly excreted in the feces. The information and protocols presented in this guide provide a comprehensive resource for professionals involved in the research and development of dopaminergic agonists and related compounds. A thorough understanding of these pharmacokinetic and metabolic characteristics is essential for optimizing therapeutic regimens and ensuring patient safety.

References

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 5'-Isobromocriptine

An In-Depth Technical Guide to the Discovery and History of Bromocriptine

A Note on Terminology: This document provides a comprehensive overview of bromocriptine . An extensive search of scientific literature and chemical databases did not yield any results for a compound named "5'-Isobromocriptine." It is highly probable that "this compound" is a misnomer for bromocriptine, which is chemically known as 2-bromo-α-ergocryptine. The information herein pertains to bromocriptine.

Introduction

Bromocriptine is a semi-synthetic ergot alkaloid derivative that has been a cornerstone in the treatment of various endocrine and neurological disorders for decades.[1][2] As a potent dopamine D2 receptor agonist, its primary mechanism of action involves mimicking the effects of dopamine in the brain and other tissues.[2] This activity has led to its successful application in managing conditions characterized by hyperprolactinemia, Parkinson's disease, and acromegaly.[2][3] More recently, a quick-release formulation has also been approved for the treatment of type 2 diabetes. This guide provides a detailed exploration of the discovery, synthesis, mechanism of action, and pharmacological profile of bromocriptine, intended for researchers, scientists, and drug development professionals.

Discovery and History

The journey of bromocriptine began in the laboratories of Sandoz (now Novartis) in 1965.[4] Building on their extensive research into ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea, scientists at Sandoz synthesized a series of new derivatives.[5] Bromocriptine, initially designated as CB-154, emerged from these efforts.[4] The key synthetic step involved the bromination of the natural ergot alkaloid α-ergocryptine.[4][5]

The first publication detailing the properties of bromocriptine appeared in 1968, and it was patented in the same year.[4] Following successful clinical trials, it was first approved for medical use in 1975 and marketed under the trade name Parlodel®.[4] Its initial indications were for the treatment of conditions associated with high levels of the hormone prolactin (hyperprolactinemia), such as amenorrhea, infertility, and galactorrhea.[2][3] Subsequently, its therapeutic applications expanded to include Parkinson's disease and acromegaly.[2][3] In 2009, a quick-release formulation of bromocriptine was approved by the FDA for the management of type 2 diabetes.[4]

Synthesis of Bromocriptine

Bromocriptine is a semi-synthetic compound derived from the naturally occurring ergot alkaloid α-ergocryptine.[4][5] The core of its synthesis is the selective bromination of the indole nucleus of the α-ergocryptine molecule.[5]

General Synthetic Pathway

The synthesis of bromocriptine (2-bromo-α-ergocryptine) is achieved through the bromination of α-ergocryptine.[5] A common method employs N-bromosuccinimide (NBS) as the brominating agent.[4] The reaction is typically carried out in a suitable solvent, leading to the addition of a bromine atom at the C2 position of the indole ring system of the ergoline structure.

A patented method describes the bromination of α-ergocryptine using a dimethylsulphoxide-hydrogen bromide mixture with a very low water content.[6] Following the bromination step, the resulting 2-bromo-α-ergocryptine can be converted to its mesylate salt, a common pharmaceutical formulation, by reacting it with methanesulfonic acid.[6][7]

Mechanism of Action and Signaling Pathways

Bromocriptine's therapeutic effects are primarily mediated through its potent agonist activity at dopamine D2 receptors.[2] It also interacts with other dopamine receptor subtypes, as well as with various serotonin and adrenergic receptors, though with lower affinity.[4]

Dopamine D2 Receptor Signaling

In the tuberoinfundibular pathway of the brain, which connects the hypothalamus to the pituitary gland, dopamine acts as a natural inhibitor of prolactin secretion from lactotrophic cells in the anterior pituitary.[2] By stimulating the D2 receptors on these cells, bromocriptine mimics this inhibitory action, leading to a reduction in prolactin levels.[2]

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via the inhibitory G protein, Gαi. The signaling cascade initiated by bromocriptine binding to the D2 receptor is as follows:

-

Receptor Binding: Bromocriptine binds to and activates the dopamine D2 receptor.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi protein, causing the dissociation of the Gαi and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in turn modulates the expression of prolactin genes and inhibits prolactin exocytosis.[2]

In the context of Parkinson's disease, bromocriptine's agonism at D2 receptors in the nigrostriatal pathway helps to compensate for the deficiency of dopamine in this brain region, thereby improving motor control.[2]

Quantitative Pharmacological Data

The affinity of bromocriptine for various neurotransmitter receptors has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

| Receptor | Ki (nM) |

| Dopamine Receptors | |

| D1 | ~440 - 1659 |

| D2 | ~8 - 12.2 |

| D3 | ~5 - 12.2 |

| D4 | ~59.7 - 290 |

| D5 | ~450 - 1691 |

| Serotonin Receptors | |

| 5-HT1A | Data varies |

| 5-HT1B | Data varies |

| 5-HT1D | Data varies |

| 5-HT2A | Data varies |

| 5-HT2B | Data varies |

| Adrenergic Receptors | |

| α1A | Data varies |

| α2A | Data varies |

Note: Ki values can vary between studies depending on the experimental conditions, tissue preparation, and radioligand used.

Clinical Efficacy Data

Hyperprolactinemia: Clinical trials have consistently demonstrated the high efficacy of bromocriptine in reducing prolactin levels.

-

In a study of hyperprolactinemic women, a single injection of a long-acting formulation of bromocriptine (25, 50, or 100 mg) resulted in normalization of serum prolactin levels in 19 out of 21 patients.[8]

-

For patients receiving the 100 mg dose, prolactin levels remained within the normal range for up to 60 days in a majority of subjects.[8]

-

Bromocriptine has been shown to restore ovulation in 80-90% of women with hyperprolactinemia-induced infertility and to reduce the size of prolactin-secreting tumors (prolactinomas) in approximately 70% of cases.[9]

Parkinson's Disease:

-

In a double-blind, placebo-controlled trial in patients with Parkinson's disease, bromocriptine treatment resulted in a significant reduction in total disability and akinesia scores.[1]

-

The mean optimal dosage in this study was found to be 26 mg daily.[1]

-

A 3-year comparative study with ropinirole showed that both drugs were effective in the early treatment of Parkinson's disease, with sustained improvements in motor scores.[10]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a test compound like bromocriptine for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test compound: Bromocriptine.

-

Non-specific binding control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., haloperidol or sulpiride).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membranes and resuspend in the assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding: Cell membranes + radioligand + a high concentration of non-labeled antagonist.

-

Competitive Binding: Cell membranes + radioligand + varying concentrations of bromocriptine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.

-

Determine the IC₅₀ value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Bromocriptine stands as a significant achievement in the field of medicinal chemistry and pharmacology. Its discovery and development by Sandoz provided a powerful therapeutic tool for a range of challenging medical conditions. As a semi-synthetic derivative of a natural product, its history underscores the importance of natural sources in drug discovery. The primary mechanism of action, centered on dopamine D2 receptor agonism, has been well-elucidated and continues to be a subject of research, particularly in the context of its more recently discovered metabolic effects. The extensive body of quantitative data on its pharmacology provides a solid foundation for its clinical use and for the development of new drugs targeting the dopaminergic system. This in-depth guide serves as a valuable resource for professionals in the field, encapsulating the key technical aspects of bromocriptine's journey from a laboratory curiosity to a widely used therapeutic agent.

References

- 1. Bromocriptine treatment in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Bromocriptine - Wikipedia [en.wikipedia.org]

- 5. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA1256103A - PROCESS FOR THE PREPARATION OF 2-BROMO-.alpha.- ERGOCRYPTINE - Google Patents [patents.google.com]

- 7. CN112521407A - Preparation of bromocriptine mesylate - Google Patents [patents.google.com]

- 8. Efficacy of a new long-acting injectable form of bromocriptine in hyperprolactinaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A 3-year randomized trial of ropinirole and bromocriptine in early Parkinson's disease. The 053 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Isobromocriptine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Isobromocriptine is a stereoisomer of bromocriptine, a well-established semisynthetic ergot alkaloid derivative used in the management of hyperprolactinemia, Parkinson's disease, and type 2 diabetes. As an isomer, this compound shares the same molecular formula and weight as bromocriptine but differs in the three-dimensional arrangement of its atoms. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound is the epimerization at the 5' carbon of the proline residue within the peptide moiety of the molecule. This subtle change in stereochemistry can have significant implications for the molecule's overall shape, polarity, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound and Bromocriptine

| Property | This compound | Bromocriptine |

| CAS Number | 68944-89-8[1] | 25614-03-3 |

| Molecular Formula | C₃₂H₄₀BrN₅O₅[1] | C₃₂H₄₀BrN₅O₅ |

| Molecular Weight | 654.61 g/mol [1] | 654.6 g/mol |

| IUPAC Name | (5'α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione | (5'α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione |

| Melting Point | Data not available | 192-196 °C (mesylate salt) |

| Solubility | Data not available | Practically insoluble in water; soluble in methanol and ethanol |

| pKa | Data not available | 4.9 (mesylate salt) |

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of this compound are not extensively reported in publicly available literature. However, it is understood to be an epimer of bromocriptine. The synthesis of bromocriptine itself involves the bromination of α-ergocryptine. It is plausible that this compound could be formed as a minor byproduct during this synthesis or through epimerization under certain conditions.

General Synthetic Approach for Bromocriptine (Potential source of this compound):

The synthesis of bromocriptine is achieved through the bromination of α-ergokryptine, a natural ergot alkaloid.

Caption: General synthesis of bromocriptine and potential formation of this compound.

Analytical Method for Bromocriptine and its Impurities:

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of bromocriptine and the detection of related substances, including potential isomers like this compound.

Caption: A typical experimental workflow for the HPLC analysis of bromocriptine and its isomers.

Pharmacological Properties and Mechanism of Action

The pharmacological properties of this compound have not been extensively characterized in comparison to its parent compound, bromocriptine. However, given its structural similarity, it is hypothesized to act as a dopamine D2 receptor agonist. The affinity and potency of this compound for the D2 receptor and other potential targets remain to be fully elucidated.

Bromocriptine's primary mechanism of action involves the stimulation of postsynaptic dopamine D2 receptors in the tuberoinfundibular pathway, which leads to the inhibition of prolactin secretion from the anterior pituitary gland. In the nigrostriatal pathway, its D2 receptor agonism is responsible for its therapeutic effects in Parkinson's disease.

Caption: Hypothesized signaling pathway of this compound via the Dopamine D2 receptor.

Conclusion

This compound is a stereoisomer of bromocriptine with a confirmed molecular formula and CAS number. While its existence is documented, a comprehensive public dataset on its specific physicochemical properties, detailed synthetic and analytical protocols, and a comparative pharmacological profile is currently lacking. Further research is necessary to fully elucidate the unique characteristics of this isomer and to determine its potential therapeutic relevance and impurity profile in bromocriptine-based drug products. The information and diagrams provided in this guide serve as a foundational resource for scientists and researchers interested in exploring this specific ergot alkaloid derivative.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Bromocriptine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of bromocriptine, a semi-synthetic ergot alkaloid derivative. While traditionally recognized for its potent agonism at dopamine D2 receptors, emerging research has unveiled a broader spectrum of molecular interactions, suggesting novel therapeutic avenues. This document delineates the established and potential therapeutic targets of bromocriptine, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. The primary objective is to equip researchers and drug development professionals with a thorough understanding of bromocriptine's mechanism of action to facilitate further investigation and therapeutic innovation.

Core Therapeutic Target: Dopamine D2 Receptor

Bromocriptine's primary mechanism of action is as a potent and selective agonist at the D2-like dopamine receptors (D2, D3, and D4). This interaction is foundational to its established therapeutic applications in managing conditions such as hyperprolactinemia, Parkinson's disease, acromegaly, and type 2 diabetes.[1][2] Bromocriptine also functions as a partial antagonist at the dopamine D1 receptor.[1]

Dopamine Receptor Binding Affinities and Functional Activity

The following table summarizes the binding affinities (Ki) and functional activities (pKi, pEC50, IC50) of bromocriptine at various dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |

| Dopamine D1 | ~440 nM | Partial Antagonist | |

| Dopamine D2 | ~8 nM | pKi: 8.05 | [3] |

| pEC50: 8.15 ([35S]-GTPγS binding) | [3] | ||

| Dopamine D3 | ~5 nM | Potent Agonist | |

| Dopamine D4 | ~290 nM | ||

| Dopamine D5 | ~450 nM |

D2 Receptor Signaling Pathway

Activation of the D2 receptor by bromocriptine initiates a cascade of intracellular events primarily mediated by the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Expanded Therapeutic Targets: Serotonin and Adrenergic Receptors

Beyond its dopaminergic activity, bromocriptine interacts with a range of serotonin (5-HT) and adrenergic receptors.[4] These interactions, while less potent than its D2 receptor agonism, may contribute to its overall therapeutic profile and side effects.

Serotonin and Adrenergic Receptor Interactions

| Receptor Subtype | Interaction Type | Binding Affinity/Functional Activity | Reference |

| 5-HT1A | Agonist | - | [5] |

| 5-HT1B | Agonist | - | [5] |

| 5-HT1D | Agonist | - | [5] |

| 5-HT2A | Agonist | - | [5] |

| 5-HT2B | Partial Agonist/Antagonist | - | [4] |

| 5-HT2C | Agonist | - | [5] |

| α1A-adrenoceptor | - | pKi: 8.55 | [6] |

| α2A-adrenoceptor | Antagonist | - | [5] |

| α2B-adrenoceptor | Antagonist | pIC50: 6.28 | [5][6] |

| α2C-adrenoceptor | Antagonist | - | [5] |

Novel and Investigational Therapeutic Targets

Recent research has identified novel molecular targets for bromocriptine that may open new avenues for its therapeutic application.

GLT1 Glutamate Transporter

Bromocriptine has been found to inhibit the release of glutamate by reversing the function of the GLT1 (EAAT2) glutamate transporter. This action could be neuroprotective in conditions associated with glutamate excitotoxicity.

Neuronal Nitric Oxide Synthase (nNOS)

Bromocriptine is a potent inhibitor of neuronal nitric oxide synthase (nNOS) with an IC50 of 10 µM.[3] This inhibition of nNOS may contribute to some of its therapeutic effects by modulating nitric oxide signaling pathways in the nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of bromocriptine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[7]

-

-

Assay Procedure:

-

In a 96-well plate, membrane preparations (e.g., 50-120 µg protein) are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (bromocriptine).

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[7]

-

The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., 0.3% PEI-presoaked GF/C filters), which traps the membranes with bound radioligand.[7]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of bromocriptine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

-

Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]-GTPγS, which accumulates on the activated Gα subunit.[8]

-

Assay Procedure:

-

Cell membranes expressing the receptor of interest are pre-incubated with GDP and varying concentrations of the test agonist (bromocriptine) in an assay buffer.[3]

-

The reaction is initiated by the addition of [35S]-GTPγS.

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).[3][9]

-

The reaction is terminated by rapid filtration, and the amount of bound [35S]-GTPγS is quantified by scintillation counting.[3][8]

-

-

Data Analysis:

-

Basal binding is measured in the absence of an agonist.

-

Agonist-stimulated binding is measured at each concentration of bromocriptine.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined by non-linear regression analysis.[8]

-

cAMP Accumulation Assay

This assay is used to determine the effect of a GPCR ligand on the intracellular levels of cyclic AMP (cAMP). For Gi-coupled receptors like D2, the assay typically measures the inhibition of forskolin-stimulated cAMP production.

-

Cell Culture and Plating:

-

Cells stably expressing the receptor of interest (e.g., CHO-D2L cells) are cultured to an appropriate confluency.

-

Cells are seeded into 96-well plates and incubated overnight.[10]

-

-

Assay Procedure:

-

The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with a cAMP-inducing agent (e.g., 10 µM forskolin) in the presence of varying concentrations of the test compound (bromocriptine).[11]

-

The plates are incubated for a specific time (e.g., 15-30 minutes) at 37°C.[10]

-

The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).[10]

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP in each sample is determined from the standard curve.

-

The IC50 value (the concentration of bromocriptine that causes 50% inhibition of forskolin-stimulated cAMP production) is calculated using non-linear regression.

-

Conclusion and Future Directions

Bromocriptine's pharmacological profile is more complex than a simple D2 receptor agonist. Its interactions with a multitude of other receptors, including various serotonin and adrenergic subtypes, as well as its effects on the GLT1 glutamate transporter and neuronal nitric oxide synthase, present a landscape of potential therapeutic targets that warrant further investigation. A deeper understanding of the functional consequences of these off-target activities could lead to the repositioning of bromocriptine for new clinical indications and the development of novel therapeutics with improved selectivity and efficacy. Future research should focus on elucidating the precise signaling pathways modulated by bromocriptine at these secondary targets and exploring their physiological and pathological relevance in preclinical models.

References

- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Bromocriptine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. bromocriptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

Early-Stage Research on Bromocriptine for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early-stage research on bromocriptine for the treatment of Parkinson's disease. As specific research on "5'-Isobromocriptine" is not publicly available, this document focuses on the wealth of data available for its parent compound, bromocriptine, a well-established dopamine agonist. This guide summarizes key preclinical and early clinical findings, including quantitative data on receptor binding and pharmacokinetics, detailed experimental protocols for common animal models, and a visualization of its mechanism of action.

Quantitative Preclinical and Early Clinical Data

The following tables summarize the key quantitative data from preclinical and early clinical studies of bromocriptine.

Table 1: Receptor Binding Affinity of Bromocriptine

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | 8.05 ± 0.2 |

| Dopamine D3 | ~5 |

| Dopamine D4 | ~290 |

| Dopamine D1 | ~440 |

| Dopamine D5 | ~450 |

Table 2: Preclinical Pharmacokinetics of Bromocriptine in Rats

| Parameter | Value |

| Oral Bioavailability | 6% |

| Absorption | Rapid but incomplete (32-40%) |

| Metabolism | Extensive first-pass metabolism |

| Primary Site of Biotransformation | Liver |

| Elimination | Almost exclusively via metabolism and biliary excretion |

Table 3: Early-Stage Clinical Trial Data in Parkinson's Disease Patients

| Study Design | Dose | Key Findings |

| Single-blind, placebo-controlled | Up to 20 mg/day for 9 months | Significant reduction in Northwestern University Disability Scale and Columbia University Rating Scale scores compared to baseline and placebo.[1] |

Experimental Protocols: 6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

The 6-OHDA-lesioned rat is a widely used animal model to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential therapeutic agents.

Animal Model Induction

-

Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The head is shaved and the animal is placed in a stereotaxic frame.

-

Stereotaxic Surgery: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the target brain region, typically the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).

-

6-OHDA Injection: A solution of 6-hydroxydopamine hydrochloride (typically 2-4 μg/μL in saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe. The coordinates for injection are determined from a rat brain atlas.

-

Post-operative Care: After the injection, the needle is left in place for a few minutes to allow for diffusion of the neurotoxin before being slowly withdrawn. The scalp is sutured, and the animal is allowed to recover from anesthesia. Post-operative analgesics and supportive care are provided.

Behavioral Assessment: Apomorphine-Induced Rotation Test

-

Acclimatization: Several weeks after the 6-OHDA lesion, rats are allowed to acclimatize to the testing environment (e.g., a circular arena).

-

Drug Administration: The dopamine agonist apomorphine is administered subcutaneously (typically 0.05-0.5 mg/kg).

-

Data Recording: The animal's rotational behavior (full 360° turns) is recorded for a set period (e.g., 30-60 minutes) using an automated rotometer system.

-

Data Analysis: The net number of contralateral rotations (turns away from the lesioned side) is quantified. A significant increase in contralateral rotations is indicative of a successful lesion and is used as a baseline to assess the efficacy of therapeutic interventions. Treatment with an effective dopamine agonist like bromocriptine is expected to reduce the number of apomorphine-induced rotations.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of action of bromocriptine in Parkinson's disease is its agonist activity at dopamine D2 receptors. The following diagram illustrates the key downstream signaling events following receptor activation.

Preclinical Experimental Workflow for a Dopamine Agonist

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a dopamine agonist like bromocriptine for Parkinson's disease.

Conclusion

Early-stage research on bromocriptine has been instrumental in establishing the therapeutic potential of dopamine D2 receptor agonists for Parkinson's disease. Preclinical studies using models such as the 6-OHDA-lesioned rat have consistently demonstrated its efficacy in reversing motor deficits. While detailed quantitative data from these early in-vivo studies are not always readily available in consolidated formats, the collective evidence supports its mechanism of action and therapeutic benefit. Further research into more selective dopamine receptor agonists continues to build upon the foundational knowledge gained from studies on bromocriptine. This guide provides a snapshot of the core preclinical and early clinical data that have paved the way for the clinical use of bromocriptine and the development of newer generations of dopamine agonists for Parkinson's disease.

References

CAS number and molecular weight of 5'-Isobromocriptine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-Isobromocriptine, an active pharmaceutical ingredient of significant interest. This document outlines its chemical properties, mechanism of action, and relevant experimental methodologies, presented in a format tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Parameter | Value | Reference |

| CAS Number | 68944-89-8 | [1] |

| Molecular Formula | C₃₂H₄₀BrN₅O₅ | [1] |

| Molecular Weight | 654.61 g/mol | [1] |

Mechanism of Action: Dopamine D2 Receptor Agonism

This compound, an isomer of the well-characterized compound bromocriptine, is a potent dopamine D2 receptor agonist. Its primary pharmacological effect is mediated through the activation of these receptors, which are G protein-coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi/o).

The binding of this compound to the dopamine D2 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and downstream signaling pathways, including the regulation of calcium ion channels. This cascade of events is central to the therapeutic effects of dopamine D2 receptor agonists.

Beyond its primary mechanism, evidence from studies on the closely related bromocriptine suggests potential neuroprotective effects. These may be mediated through the activation of the Nrf2-PI3K/Akt signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the dopamine D2 receptor.

References

An In-Depth Technical Guide to the Safety and Toxicology of Bromocriptine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicology profile of bromocriptine, a potent dopamine D2 receptor agonist. The information is compiled from a range of non-clinical studies and is intended to support research and drug development activities.

Acute Toxicity

Acute toxicity studies in animals have established the median lethal dose (LD50) of bromocriptine, providing an indication of its short-term toxicity.

| Species | Route of Administration | LD50 Value |

| Mouse | Oral | >800 mg/kg |

| Rat | Intravenous | 72 mg/kg |

| Rabbit | Oral | >1000 mg/kg |

| Rabbit | Intravenous | 12 mg/kg |

Experimental Protocol: Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)

-

Test Animals: Female Wistar rats, typically young adults.

-

Housing and Acclimation: Animals are housed in controlled conditions with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum. An acclimation period of at least 5 days is allowed before dosing.

-

Fasting: Animals are fasted overnight (feed, but not water, is withheld) prior to administration of the test substance.

-

Dose Administration: A single dose of bromocriptine, suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. The volume administered is typically 1-2 mL/kg body weight.

-

Dose Levels: A step-wise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, and autonomic signs), and body weight changes at specified intervals for at least 14 days post-dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure.

| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Rat | 90-day | Oral (gavage) | 0, 125, 250, 500 | Salivation, acinar cell apoptosis, submucosal edema and inflammation in the glandular stomach, retinal atrophy at the highest dose. Decreased hematological parameters at 250 and 500 mg/kg. | < 125 |

| Rat | 53-week | Oral (in-feed) | 0, 5, 20, 82 | Increased adrenal weights and decreased pituitary weights in females at 5 mg/kg. Endometrial squamous metaplasia at higher doses. | < 5 |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)

-

Test Animals: Young, healthy Sprague-Dawley rats (an equal number of males and females).

-

Group Size: At least 10 animals per sex per dose group.

-

Dose Administration: The test substance is administered daily by oral gavage or in the diet for 90 days.

-

Dose Levels: At least three dose levels plus a control group are used. Dose selection is based on the results of shorter-term studies.

-

Clinical Observations: Detailed clinical observations are made at least once daily. Body weight and food consumption are recorded weekly. Ophthalmoscopy is performed prior to the study and at termination.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at termination.

-

Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on a comprehensive list of tissues from all animals in the control and high-dose groups, and on any gross lesions and target organs from all other animals.

Caption: Dopamine D2 receptor signaling pathway activated by bromocriptine.

The binding of bromocriptine to the D2 receptor activates an inhibitory G-protein (Gi/o). The activated Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP prevents the activation of Protein Kinase A (PKA), thereby altering the phosphorylation of downstream target proteins and resulting in the cellular response.

.dot

Caption: Relationship between bromocriptine's mechanism and its effects.

Summary and Conclusion

Bromocriptine exhibits a well-characterized safety and toxicology profile. Its primary mechanism of action, dopamine D2 receptor agonism, is responsible for both its therapeutic effects and some of its adverse effects. The available non-clinical data indicate that bromocriptine is not genotoxic. Carcinogenicity findings in rats (uterine tumors) are considered to be species-specific and related to the hormonal effects of the drug in this species. Reproductive and developmental toxicity studies have identified a potential for adverse effects, particularly at higher doses. This technical guide provides a foundational understanding of the non-clinical safety of bromocriptine to inform further research and development.

Review of Literature: 5'-Isobromocriptine and Related Compounds

A comprehensive analysis of available scientific literature reveals no specific research or data on a compound identified as "this compound." Extensive searches of chemical and biomedical databases have not yielded any synthesis protocols, pharmacological data, or clinical studies pertaining to this specific molecule. The nomenclature suggests a potential isomeric relationship with bromocriptine, a well-characterized ergot derivative. However, without published literature, any discussion of "this compound" would be purely speculative.

Therefore, this review will focus on the extensively studied and clinically significant parent compound, Bromocriptine , and its related derivatives. Bromocriptine serves as a foundational dopamine agonist with a rich history of therapeutic application and scientific investigation.

In-Depth Technical Guide on Bromocriptine

This guide provides a comprehensive overview of bromocriptine for researchers, scientists, and drug development professionals. It details its pharmacological profile, therapeutic applications, and the experimental methodologies used to elucidate its mechanism of action.

Introduction to Bromocriptine

Bromocriptine is a semi-synthetic ergot alkaloid derivative that primarily functions as a potent agonist at dopamine D2 receptors.[1][2][3] It also exhibits partial agonist or antagonist activity at other dopamine receptor subtypes, as well as at serotonin and adrenergic receptors.[2] Chemically, it is 2-bromo-alpha-ergocryptine, a derivative of the natural ergot alkaloid ergocryptine.[2][4] First patented in 1968 and approved for medical use in 1975, bromocriptine has been utilized in the treatment of a range of conditions.[2]

Therapeutically, bromocriptine is indicated for the management of hyperprolactinemia-associated dysfunctions, pituitary tumors, Parkinson's disease, acromegaly, and as an adjunct therapy for type 2 diabetes.[2][3] Its primary mechanism of action involves the stimulation of central dopaminergic receptors, leading to the inhibition of prolactin secretion from the pituitary gland.[1][3][4]

Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of bromocriptine.

| Parameter | Value | Receptor Target(s) | Comments | Reference |

| Binding Affinity (Ki) | ||||

| 2.9 nM | D2 | High affinity | [5] | |

| 4.7 nM | D3 | High affinity | [5] | |

| 5.2 nM | 5-HT1A | High affinity | [5] | |

| 6.8 nM | α1A | High affinity | [5] | |

| 9.5 nM | D1 | Moderate affinity | [5] | |

| Functional Activity (EC50) | 0.46 nM | D2 | Potent agonist | |

| Pharmacokinetics | ||||

| Peak Plasma Concentration | 1-1.5 hours | Following oral administration | [3] | |

| Onset of Prolactin Reduction | < 2 hours | Maximal effect at 8 hours | [3] | |

| Onset of Growth Hormone Reduction | 1-2 hours | In patients with acromegaly | [3] | |

| Metabolism | Hepatic | Primarily via hydrolysis | [3] | |

| Excretion | Biliary and fecal | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of bromocriptine.

These assays are fundamental for determining the binding affinity of a compound to its receptor targets.

-

Objective: To quantify the affinity of bromocriptine for various dopamine and serotonin receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., D2, D3) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled competitor drug (bromocriptine).

-

Separation: The reaction mixture is filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove non-specific binding.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

-

These assays measure the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase activity.

-

Objective: To determine the potency and efficacy of bromocriptine as a D2 receptor agonist.

-

Methodology:

-

Cell Culture: Cells expressing the D2 receptor are seeded in multi-well plates.

-

Treatment: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of varying concentrations of bromocriptine.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of bromocriptine that produces 50% of the maximal response) is determined.

-

Clinical trials are essential for evaluating the safety and efficacy of a drug in humans.

-

Objective: To assess the efficacy and safety of bromocriptine in female patients with hyperprolactinemia.

-

Methodology:

-

Patient Population: Women aged 18 to 45 with a clinical diagnosis of hyperprolactinemia are recruited. Key inclusion criteria often include elevated serum prolactin levels. Exclusion criteria typically include pregnancy, breastfeeding, and a history of allergy to ergot derivatives.

-

Study Design: A randomized, controlled trial design is often employed, comparing bromocriptine to a placebo or another active comparator.

-

Intervention: Patients receive a starting dose of bromocriptine (e.g., 1.25 mg daily), which is gradually increased to a therapeutic dose (e.g., 2.5-7.5 mg daily) to minimize side effects like nausea and postural hypotension.[4]

-

Primary Endpoint: The primary efficacy endpoint is typically the normalization of serum prolactin levels.

-

Secondary Endpoints: These may include the resumption of regular menses, resolution of galactorrhea, and changes in pituitary tumor size as assessed by imaging.

-

Safety Monitoring: Adverse events are systematically recorded and evaluated throughout the study.

-